Cas no 86-29-3 (Diphenylacetonitrile)

Diphenylacetonitrile is an organic compound exhibiting excellent properties as a building block in synthetic chemistry. Its high purity and chemical stability facilitate the synthesis of diverse functional materials, while its potential for further modification enhances its utility in various industrial applications requiring tailored molecular structures.
Diphenylacetonitrile structure
Diphenylacetonitrile structure
Product Name:Diphenylacetonitrile
CAS No:86-29-3
MF:C14H11N
MW:193.243843317032
MDL:MFCD00001862
CID:34373
PubChem ID:6837
Update Time:2025-12-10

Diphenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,2-Diphenylacetonitrile
    • BENZHYDRYL CYANIDE
    • DIPAN
    • DIPHENATRILE
    • DIPHENYL-A-CYANOMETHANE
    • DIPHENYLMETHYL CYANIDE
    • RARECHEM AQ A3 0160
    • Acetonitrile, diphenyl-
    • alpha-Cyanodiphenylmethane
    • alpha-phenyl-benzeneacetonitril
    • alpha-phenylbenzeneacetonitrile
    • alpha-Phenyl-benzeneacetonitrile
    • alpha-Phenylbenzylcyanide
    • alpha-Phenylphenylacetonitrile
    • a-Phenylbenzyl cyanide
    • a-Phenylphenylacetonitrile
    • Benzyhydrylcyanide
    • -Cyanodiphenylmethane
    • dibenzylcyanide
    • Difenylacetonitril
    • Diphenylacetonitrile
    • Diphenylacetonitrile Solution
    • Benzeneacetonitrile, alpha-phenyl-
    • NSC884
    • Diphenyl-.alpha.-cyanomethane
    • NCGC00259105-01
    • .alpha.-Cyanodiphenylmethane
    • NSC-884
    • AE-641/03255011
    • FT-0625250
    • MFCD00001862
    • EN300-20197
    • AS-12052
    • Diphenyl-alpha-cyanomethane
    • CAS-86-29-3
    • USAF KF-13
    • LEVOMETHADONE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • alpha-Phenylbenzyl cyanide
    • Diphenylacetonitrile, 98%
    • EINECS 201-662-5
    • Tox21_302854
    • DTXCID80539
    • D0261
    • AC-25261
    • CS-W015768
    • WLN: NCYR&R
    • DTXSID4020539
    • Difenylacetonitril [Czech]
    • 86-29-3
    • BP-12820
    • 2,2-diphenyl-acetonitrile
    • QK4W106TKU
    • TimTec1_003810
    • Ph~2~C(H)CN
    • NSC130268
    • .alpha.-Phenylbenzylcyanide
    • EPA Pesticide Chemical Code 037901
    • BRN 1911160
    • BRD-K12971880-001-01-6
    • SR-01000393862-1
    • .ALPHA.-PHENYLBENZYL CYANIDE
    • Z104477222
    • diphenylacetonitril
    • Q-201006
    • DIPHENYLACETIC ACID NITRILE [MI]
    • SR-01000393862
    • .alpha.-Phenyl-benzeneacetonitrile
    • UNII-QK4W106TKU
    • NCGC00256362-01
    • PD065563
    • NCGC00249068-01
    • Diphenylmethylcyanide
    • METHADONE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • AI3-17436
    • HY-W015052
    • HMS1544N04
    • FT-0667650
    • InChI=1/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14
    • Caswell No. 396
    • .alpha.-Phenylphenylacetonitrile
    • LS-7365
    • Tox21_201556
    • Benzhydrylcyanide
    • STK700770
    • Diphenyl acetonitrile
    • diphenyl-acetonitrile
    • AKOS000120009
    • Methadone Hydrochoride Imp. E (EP); Methadone Imp. E (EP); Diphenylacetonitrile; Methadone Hydrochloride Impurity E; Methadone Impurity E
    • AM90235
    • DIPHENYLACETONITRILE [EP IMPURITY]
    • A841600
    • SY008506
    • SCHEMBL181005
    • NSC 130268
    • D70408
    • CHEMBL3185477
    • Benzeneacetonitrile, .alpha.-phenyl-
    • a-Phenylbenzyl cyanide, a-Phenylphenylacetonitrile
    • NSC-130268
    • Q27287309
    • Acetonitrile, diphenyl- (6CI, 8CI)
    • α-Phenylbenzeneacetonitrile (ACI)
    • Diphenyl-α-cyanomethane
    • NSC 884
    • α-Phenylbenzyl cyanide
    • α-Phenylphenylacetonitrile
    • 80024-91-5
    • NS00039120
    • DB-319224
    • MDL: MFCD00001862
    • Inchi: 1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
    • InChI Key: NEBPTMCRLHKPOB-UHFFFAOYSA-N
    • SMILES: N#CC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1911160

Computed Properties

  • Exact Mass: 193.08900
  • Monoisotopic Mass: 193.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.1061 (rough estimate)
  • Melting Point: 73.0 to 76.0 deg-C
  • Boiling Point: 181 °C/12 mmHg(lit.)
  • Flash Point: 120 ºC
  • Refractive Index: 1.5850 (estimate)
  • Solubility: INSOLUBLE
  • Water Partition Coefficient: Insoluble
  • PSA: 23.79000
  • LogP: 3.34208
  • Solubility: Soluble in ethanol and diethyl ether.
  • Merck: 3316

Diphenylacetonitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:AL9800000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature

Diphenylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Diphenylacetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Palladium-catalyzed benzylic direct arylation of benzyl sulfones with aryl halides
Niwa, Takashi; et al, Tetrahedron, 2009, 65(10), 1971-1976

Production Method 2

Reaction Conditions
1.1 Catalysts: Cupric acetate ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  5 min, rt; 12 h, rt
1.3 Reagents: Ammonium fluoride Solvents: Methanol ;  rt; 30 min, rt
Reference
Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes
Liu, Richard Y. ; et al, Journal of the American Chemical Society, 2018, 140(5), 1627-1631

Production Method 3

Reaction Conditions
1.1 Catalysts: (PB-7-11-22222)-Pentahydrobis[tris(1-methylethyl)phosphine]iridium Solvents: Toluene ;  150 °C
Reference
Pentahydridobis(triisopropylphosphine)iridium(V)
Murahashi, Shun-ichi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Lithium carbonate (Li2CO3) ,  Iodine Solvents: Dichloromethane ;  5 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
I2/Li2CO3-promoted cyanation of diarylalcohols through a dual activation process
Hu, Liangzhen; et al, Tetrahedron, 2019, 75(2), 308-314

Production Method 5

Reaction Conditions
Reference
New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphates
Harusawa, Shinya; et al, Synthetic Communications, 1984, 14(14), 1365-71

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Reference
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

Production Method 8

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-dicyclohexylphosphine] Solvents: 1,4-Dioxane ;  30 min, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ;  rt; 24 h, 80 °C
Reference
The Concise Synthesis of Unsymmetric Triarylacetonitriles via Pd-Catalyzed Sequential Arylation: A New Synthetic Approach to Tri- and Tetraarylmethanes
Nambo, Masakazu; et al, Organic Letters, 2015, 17(1), 50-53

Production Method 9

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ;  3 - 4 h, 60 °C
Reference
HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitriles
Mudshinge, Sagar R.; et al, Green Chemistry, 2020, 22(13), 4161-4164

Production Method 10

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Tetrabutylammonium hexafluorophosphate ,  Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1) Solvents: Dimethylacetamide ;  45 - 70 min, 120 °C
Reference
Lewis acid catalyzed nitrile synthesis from aldehyde
Bariya, Dipakkumar ; et al, Tetrahedron Letters, 2022, 94,

Production Method 11

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Triphenylphosphine Solvents: Acetonitrile ;  20 h, rt
Reference
Conversion of alcohols, thiols, and trimethylsilyl ethers to alkyl cyanides using triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/n-Bu4NCN
Iranpoor, Nasser; et al, Journal of Organic Chemistry, 2004, 69(7), 2562-2564

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Preparation of diphenylacetonitrile
Reid, Wm. Bradley Jr.; et al, Journal of the American Chemical Society, 1948, 70,

Production Method 13

Reaction Conditions
1.1 Catalysts: Lithium carbonate (Li2CO3) ,  Iodine Solvents: Dichloromethane ;  5 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
I2/Li2CO3-promoted cyanation of diarylalcohols through a dual activation process
Hu, Liangzhen; et al, Tetrahedron, 2019, 75(2), 308-314

Production Method 14

Reaction Conditions
1.1 Catalysts: (PB-7-11-22222)-Pentahydrobis[tris(1-methylethyl)phosphine]iridium Solvents: Toluene ;  150 °C
Reference
Pentahydridobis(triisopropylphosphine)-iridium(V)
Murahashi, Shun-ichi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-3

Production Method 15

Reaction Conditions
1.1 Catalysts: (PB-7-11-22222)-Pentahydrobis[tris(1-methylethyl)phosphine]iridium Solvents: Toluene ;  12 h, 150 °C
Reference
Iridium-catalyzed selective C-C bond cleavage of nitriles and ketones
Terai, Hiroki; et al, Synlett, 2004, (12), 2185-2187

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  1-(Diphenylphosphinyl)-4-methylpiperazine Solvents: Dichloromethane ,  1,2-Dichloroethane
Reference
Seeking the ideal dehydrating reagent
Hendrickson, James B.; et al, Journal of Organic Chemistry, 1987, 52(18), 4139-40

Production Method 17

Reaction Conditions
1.1 Catalysts: Iron, [2-(dicyclohexylphosphino-κP)phenolato-κO][(1,2,3,4,5-η)-1,2,3,4,5-pentame… Solvents: Toluene ;  1 h, 25 °C
Reference
Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N-O Redox-Cleavage Method
Gao, Hongjie; et al, Journal of Organic Chemistry, 2022, 87(16), 10848-10857

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ;  10 min, rt
Reference
A convenient reagent for the conversion of aldoximes into nitriles and isonitriles
Zhang, Wei; et al, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224

Production Method 19

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Acetonitrile ;  55 - 70 min, rt
Reference
Synthesis of α-aryl nitriles through B(C6F5)3-catalyzed direct cyanation of α-aryl alcohols and thiols
Rajagopal, Gurusamy; et al, Tetrahedron, 2009, 65(22), 4351-4355

Production Method 20

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Titanium tetrachloride Solvents: Water ;  24 h, 50 °C
1.2 Solvents: Dichloromethane ;  rt; 1.5 h, rt
Reference
Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Bronsted Acid Montmorillonite Catalysts
Wang, Jia-Cheng; et al, ACS Catalysis, 2011, 1(5), 446-454

Production Method 21

Reaction Conditions
1.1 Catalysts: Gold trichloride Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Water ;  rt
Reference
Chemoselective and Direct Functionalization of Methyl Benzyl Ethers and Unsymmetrical Dibenzyl Ethers by Using Iron Trichloride
Sawama, Yoshinari; et al, Chemistry - A European Journal, 2014, 20(9), 2631-2636

Production Method 22

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Titanium tetrachloride Solvents: Water ;  24 h, 50 °C
1.2 Solvents: Dichloromethane ;  rt; 1 h, rt
Reference
Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Bronsted Acid Montmorillonite Catalysts
Wang, Jia-Cheng; et al, ACS Catalysis, 2011, 1(5), 446-454

Production Method 23

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Ferrous acetate Solvents: 2-Methyl-2-butanol ,  Water ;  15 h, 3 bar, 110 °C
Reference
'Nanorust'-catalyzed Benign Oxidation of Amines for Selective Synthesis of Nitriles
Jagadeesh, Rajenahally V.; et al, ChemSusChem, 2015, 8(1), 92-96

Production Method 24

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Titanium tetrachloride Solvents: Water ;  24 h, 50 °C
1.2 Solvents: Dichloromethane ;  rt; 0.5 h, rt
Reference
Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Bronsted Acid Montmorillonite Catalysts
Wang, Jia-Cheng; et al, ACS Catalysis, 2011, 1(5), 446-454

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  20 min, rt
1.2 6 h, 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
P(i-BuNCH2CH2)3N: An Efficient Ligand for the Direct α-Arylation of Nitriles with Aryl Bromides
You, Jingsong; et al, Journal of Organic Chemistry, 2003, 68(21), 8003-8007

Production Method 26

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol ,  Water ;  24 h, 1 bar, 40 °C
Reference
Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides
Murugesan, Kathiravan; et al, Green Chemistry, 2018, 20(1), 266-273

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1656288-64-0 Solvents: Toluene ;  20 min, rt
1.2 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Synergistic effect of a bis(proazaphosphatrane) in mild palladium-catalyzed direct α-arylations of nitriles with aryl chlorides
Han Kim, So; et al, European Journal of Organic Chemistry, 2014, 2014(27), 6025-6029

Production Method 28

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  20 min, rt
1.2 6 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
A general method for the direct α-arylation of nitriles with aryl chlorides
You, Jingsong; et al, Angewandte Chemie, 2003, 42(41), 5051-5053

Production Method 29

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 Solvents: Acetonitrile
Reference
Cyanation of halides with acetone cyanohydrin
Shapiro, E. A.; et al, Izvestiya Akademii Nauk SSSR, 1989, (11), 2647-8

Production Method 30

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Triphenylphosphine Solvents: Acetonitrile ;  6.5 h, reflux
Reference
Efficient conversion of tetrahydropyranyl (THP) ethers to their corresponding cyanides with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/n-Bu4NCN
Akhlaghinia, Batool, Phosphorus, 2004, 179(9), 1783-1786

Production Method 31

Reaction Conditions
1.1 Reagents: Cyanuric chloride Solvents: Acetonitrile ;  22 h, reflux
Reference
A new and convenient method of generating alkyl cyanides from alcohols and thiols using 2,4,6-trichloro[1,3,5]triazine/n-Bu4NCN
Akhlaghinia, Batool; et al, Letters in Organic Chemistry, 2005, 2(8), 725-730

Diphenylacetonitrile Raw materials

Diphenylacetonitrile Preparation Products

Diphenylacetonitrile Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-29-3)Diphenylacetonitrile
Order Number:sfd6299
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:86-29-3)
Order Number:SFD1084
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-29-3)2,2-Diphenylacetonitrile
Order Number:LE18027;LE27066892
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:17
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Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:86-29-3)Diphenylacetonitrile
Order Number:A841600
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):456.0
Email:sales@amadischem.com

Diphenylacetonitrile Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Diphenylacetonitrile

Diphenylacetonitrile (CAS No. 86-29-3): Applications and Recent Research Developments

Diphenylacetonitrile, with the chemical formula C8H7N and the CAS number 86-29-3, is a significant organic compound widely utilized in the chemical and pharmaceutical industries. This aromatic nitrile, characterized by its dual phenyl groups attached to a cyano group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its versatility has led to extensive applications in pharmaceutical synthesis, agrochemical production, and material science.

The compound's molecular structure, featuring a highly conjugated system of benzene rings and a polar cyano group, contributes to its reactivity and functionality. This conjugation not only influences its electronic properties but also enhances its role as a building block in organic synthesis. The cyano group (-CN) is particularly noteworthy, as it can undergo various transformations such as hydrolysis, reduction, and condensation reactions, facilitating the synthesis of more complex molecules.

In recent years, Diphenylacetonitrile has garnered attention in the field of medicinal chemistry due to its potential as a precursor for biologically active compounds. Researchers have explored its utility in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmacologically relevant molecules. For instance, studies have demonstrated its role in constructing fused ring systems like benzothiophenes and indoles, which are known for their antimicrobial and anti-inflammatory properties.

One of the most compelling areas of research involving Diphenylacetonitrile is its application in the development of photoreactive compounds. The compound's ability to absorb UV light and undergo photochemical reactions has opened new avenues in materials science and drug delivery systems. Recent studies have shown that Diphenylacetonitrile-based polymers can be engineered to exhibit photochromic properties, making them suitable for use in optical storage devices and smart materials.

Furthermore, the compound has been investigated for its role in catalytic processes. The cyano group can act as a ligand in transition metal catalysis, facilitating cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are crucial in constructing biaryl structures, which are common motifs in many drugs and natural products. The use of Diphenylacetonitrile as a ligand has been reported to enhance reaction efficiency and selectivity, thereby improving synthetic routes.

The pharmaceutical industry has also explored Diphenylacetonitrile's potential in the development of antiviral and anticancer agents. Researchers have synthesized derivatives of this compound that exhibit inhibitory effects on viral proteases and kinases. For example, modified Diphenylacetonitrile molecules have shown promise in targeting specific enzymes involved in HIV replication and cancer cell proliferation. These findings highlight the compound's significance as a pharmacophore in drug discovery efforts.

In addition to its pharmaceutical applications, Diphenylacetonitrile plays a crucial role in agrochemical research. Its derivatives have been investigated for their herbicidal and fungicidal properties. By modifying the substituents on the phenyl rings or introducing additional functional groups, chemists can tailor the biological activity of these compounds. Such modifications have led to the development of novel agrochemicals that offer effective crop protection while minimizing environmental impact.

The material science sector has also embraced Diphenylacetonitrile for its utility in polymer synthesis. The compound serves as a monomer or intermediate in producing high-performance polymers with specialized properties. For instance, polymers derived from Diphenylacetonitrile exhibit enhanced thermal stability and mechanical strength, making them suitable for use in aerospace components and electronic devices. Additionally, these polymers can be functionalized to exhibit conductive or luminescent properties, expanding their applications in advanced materials.

Recent advances in green chemistry have prompted researchers to explore sustainable synthetic routes involving Diphenylacetonitrile. Efforts have been made to develop catalytic systems that minimize waste generation and energy consumption. For example, solvent-free reactions using solid-state catalysts have been optimized for synthesizing Diphenylacetonitrile derivatives under mild conditions. Such innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.

The analytical chemistry community has also utilized Diphenylacetonitrile as an internal standard or reference material for spectroscopic techniques. Its well-characterized spectral properties make it an ideal candidate for calibrating instruments and ensuring accurate quantitative analysis. Furthermore, its stability under various storage conditions enhances its reliability as a standard substance.

In conclusion, Diphenylacetonitrile (CAS No. 86-29-3) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, agrochemical development, material science, and analytical chemistry. As research continues to uncover new applications for this versatile molecule, its importance is expected to grow further.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-29-3)Diphenylacetonitrile
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(CAS:86-29-3)
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